molecular formula C13H16N2O3 B5090252 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione

3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione

Cat. No. B5090252
M. Wt: 248.28 g/mol
InChI Key: RWSWJRKORRQJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound, also known as MPA, has been studied extensively for its ability to modulate certain biological pathways and has shown promise in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione is not fully understood, but it is believed to modulate certain biological pathways such as the mTOR pathway. This pathway plays a key role in regulating cell growth and metabolism and is often dysregulated in cancer and other diseases. 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to inhibit the activity of mTOR and other proteins involved in this pathway, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, regulate glucose metabolism, and protect against neurodegeneration. Additionally, 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to modulate the immune system and has potential as an immunomodulatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione in lab experiments is its ability to selectively inhibit certain biological pathways, making it a useful tool for studying these pathways. Additionally, 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione. One area of interest is the development of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione and its potential use in the treatment of various diseases. Finally, the immunomodulatory effects of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione warrant further investigation and may have potential applications in the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione involves the reaction of 4-methoxybenzylamine with 1-methyl-2,5-pyrrolidinedione. The reaction takes place in the presence of a suitable catalyst and solvent, and the resulting product is purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has been shown to have anti-tumor properties and has been studied in preclinical models of cancer. 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has also been investigated for its ability to regulate glucose metabolism and has shown potential as a therapeutic agent for diabetes. Additionally, 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been studied for its neuroprotective effects and has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

3-[(4-methoxyphenyl)methylamino]-1-methylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-15-12(16)7-11(13(15)17)14-8-9-3-5-10(18-2)6-4-9/h3-6,11,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSWJRKORRQJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methoxybenzyl)amino]-1-methylpyrrolidine-2,5-dione

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